molecular formula C20H24O3 B1683227 Trenbolone acetate CAS No. 10161-34-9

Trenbolone acetate

Cat. No.: B1683227
CAS No.: 10161-34-9
M. Wt: 312.4 g/mol
InChI Key: CMRJPMODSSEAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Trenbolone acetate is a derivative of testosterone and a synthetic androgen and anabolic steroid (AAS) . Its primary target is the androgen receptor (AR), the biological target of androgens like testosterone and dihydrotestosterone (DHT) . It is used to increase muscle mass and strength .

Mode of Action

This compound interacts with its target, the androgen receptor, as an agonist . This interaction leads to strong anabolic effects, highly androgenic effects, potent progestogenic effects, and weak glucocorticoid effects . The compound’s interaction with the androgen receptor promotes muscle growth and appetite in livestock .

Biochemical Pathways

This compound affects several biochemical pathways. One mechanism by which it improves growth is through an interaction with the polyamine biosynthetic pathway . Polyamines are naturally occurring amino acid derivatives known to be potent stimulators of growth . This compound and its metabolites can increase proliferation and protein synthesis rates, and alter the expression of genes involved in polyamine biosynthesis, proliferation, and protein synthesis .

Pharmacokinetics

This compound is administered as a prodrug as an ester conjugate such as trenbolone enanthate or trenbolone cyclohexylmethylcarbonate to increase its effective half-life . Plasma lipases then cleave the ester group in the bloodstream, leaving free trenbolone . The elimination half-life of this compound when administered intramuscularly is approximately 3 days .

Result of Action

The result of this compound’s action is extreme muscle growth and cell splitting, which is more effective than other anabolic steroids in terms of muscle growth, strength gains, and stamina . It also has the ability to promote a more powerful metabolism and even promote direct fat loss due to the strong binding affinity to the androgen receptor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is lipophilic, persistent, and released into the environment in manure used as soil fertilizer . It has been detected at low nanograms per liter concentrations in surface waters associated with animal feedlots . The environmental occurrence and potential effects of this potent androgen receptor agonist on aquatic vertebrates have been a subject of study .

Biochemical Analysis

Biochemical Properties

Trenbolone Acetate interacts with various enzymes, proteins, and other biomolecules. It is known to bind to androgen receptors, which can lead to changes in gene expression and protein synthesis . The nature of these interactions is complex and can vary depending on the specific cellular context.

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can increase protein synthesis in muscle cells, leading to increased muscle mass .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to androgen receptors, leading to changes in gene expression that promote muscle growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses can lead to severe side effects, including alterations of the cardiovascular system, liver toxicity, and a series of psychiatric effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trenbolone acetate involves several key steps:

    Etherification Reaction: Methanol, acetyl chloride, and oestrogenic steroid-4,9-diene-3,17-dione are added to a reaction tank, stirred, and the pH is regulated.

    Reduction Reaction: Potassium borohydride is added, stirred, and the pH is regulated.

    Hydrolysis Reaction: Methanol and hydrochloric acid are added, the pH is regulated, and the mixture is concentrated.

    Dehydrogenation Reaction: Dichloromethane is used to rinse the product, and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is added.

    Acylation Reaction: Benzene and pyridine are added, followed by trenbolone and 4-DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically formulated into pellets for veterinary use .

Properties

IUPAC Name

(13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h9-11,17-19H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRJPMODSSEAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860068
Record name 3-Oxoestra-4,9,11-trien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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